molecular formula C10H10F3NO B3056042 N-Benzyl-2,2,2-trifluoro-N-methylacetamide CAS No. 68464-36-8

N-Benzyl-2,2,2-trifluoro-N-methylacetamide

Cat. No.: B3056042
CAS No.: 68464-36-8
M. Wt: 217.19 g/mol
InChI Key: VGRXJRLQGWBMQL-UHFFFAOYSA-N
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Description

N-Benzyl-2,2,2-trifluoro-N-methylacetamide is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . It is characterized by the presence of a benzyl group, a trifluoromethyl group, and an acetamide moiety. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2,2,2-trifluoro-N-methylacetamide typically involves the reaction of benzylamine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2,2,2-trifluoro-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Benzyl-2,2,2-trifluoro-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-2,2,2-trifluoro-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems .

Comparison with Similar Compounds

    N-Benzylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N-Methyl-2,2,2-trifluoroacetamide: Lacks the benzyl group, affecting its reactivity and applications.

    N-Benzyl-2,2,2-trifluoroacetamide: Similar structure but without the N-methyl group.

Uniqueness: N-Benzyl-2,2,2-trifluoro-N-methylacetamide is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical and biological properties.

Biological Activity

N-Benzyl-2,2,2-trifluoro-N-methylacetamide (also known as N-benzyltrifluoroacetamide) is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, receptor interactions, and cytotoxicity, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈F₃NO
  • Molecular Weight : 203.16 g/mol
  • IUPAC Name : N-benzyl-2,2,2-trifluoroacetamide
  • CAS Number : 7387-69-1

The trifluoromethyl group in the structure enhances lipophilicity, facilitating penetration through biological membranes and interaction with various molecular targets.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may be linked to its structural features that allow it to bind effectively to active sites.
  • Receptor Binding : Interaction with specific receptors can modulate various biological pathways, contributing to its therapeutic effects.

Enzyme Inhibition

Recent studies have indicated that this compound can inhibit enzymes involved in metabolic pathways. For instance:

  • Inhibition of 11 β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme plays a crucial role in glucocorticoid metabolism. Compounds similar to this compound have been reported to modulate its activity, suggesting potential applications in treating metabolic disorders .

Cytotoxicity and Antimicrobial Activity

Research has demonstrated significant cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC50 (µg/mL) Activity
CCRF-CEM (Leukemia)10High
MCF-7 (Breast Cancer)100Moderate

In a study evaluating its antimicrobial properties, the compound exhibited a cytotoxic activity of 75.3% at a concentration of 200 µg/mL with an IC50 value of approximately 100 µg/mL .

Case Studies

  • Study on Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated notable inhibitory effects on bacterial growth .
  • Cytotoxicity Evaluation :
    • In vitro tests on different cancer cell lines revealed that the compound showed selective cytotoxicity, particularly against leukemia cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

N-benzyl-2,2,2-trifluoro-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-14(9(15)10(11,12)13)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRXJRLQGWBMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340303
Record name N-Benzyl-2,2,2-trifluoro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68464-36-8
Record name N-Benzyl-2,2,2-trifluoro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-2,2,2-trifluoro-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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